molecular formula C14H15F3N2O2 B11951921 Cyclohexanone oxime 3-trifluoromethylcarbanilate

Cyclohexanone oxime 3-trifluoromethylcarbanilate

Cat. No.: B11951921
M. Wt: 300.28 g/mol
InChI Key: HYBVBCDZEVQDQI-UHFFFAOYSA-N
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Description

Cyclohexanone oxime 3-trifluoromethylcarbanilate is a chemical compound that combines the structural features of cyclohexanone oxime and 3-trifluoromethylcarbanilate. Cyclohexanone oxime is an important intermediate in the production of nylon-6, a widely used polymer . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone oxime 3-trifluoromethylcarbanilate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Cyclohexanone oxime 3-trifluoromethylcarbanilate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone oxime 3-trifluoromethylcarbanilate involves the interaction of the oxime and trifluoromethyl groups with molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexanone oxime: Shares the oxime functional group but lacks the trifluoromethyl group.

    3-Trifluoromethylcarbanilate: Contains the trifluoromethyl group but lacks the oxime group.

Uniqueness: Cyclohexanone oxime 3-trifluoromethylcarbanilate is unique due to the combination of the oxime and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial processes .

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

(cyclohexylideneamino) N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)10-5-4-8-12(9-10)18-13(20)21-19-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,18,20)

InChI Key

HYBVBCDZEVQDQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1

Origin of Product

United States

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